

Comparative Efficacy Data: Orellanine vs. Traditional Chemotherapy

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Orellanine

CAS No.: 37338-80-0

Cat. No.: S538199

[Get Quote](#)

The table below summarizes the available quantitative data on the efficacy of **orellanine** and traditional chemotherapeutic agents in RCC models.

Agent	Model Type	Efficacy Findings	Key Mechanisms	Citation
Orellanine (ONC175)	<i>In vitro</i> (primary & metastatic ccRCC cell lines)	Dose-dependent cell death; ED ₅₀ ~4.1 µg/mL in proximal tubular cells [1]	Oxidative stress (ROS induction); disrupted cell metabolism (glycolysis, mitochondrial respiration); induction of apoptosis (caspase 3/8/9 activation) [1]	[1]
	<i>In vivo</i> (human ccRCC xenografts in nude rats)	Eliminated >90% of viable tumor mass after brief treatment [1]	Specific toxicity to proximal tubular-derived cancer cells [1]	[1]
Vincristine, Adriamycin, Carboquone	<i>In vitro</i> (NC-65 RCC cell line)	Most effective of 8 tested drugs; cell growth inhibition observed [2]	Cell cycle arrest (accumulation in S and G2-M phases) [2]	[2]

Orellanine Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the detailed methodologies from key **orellanine** studies.

In Vitro Cytotoxicity and Mechanism Studies [1]

- **Cell Lines:** Primary human tubular epithelial cells (HTEC), ccRCC cell lines from primary tumors (786-O, SKRC-7, SKRC-10, etc.), and metastatic lesions (SKRC-17, SKRC-52). Control cells included HUVEC, HEPG2, and MDA.
- **Treatment Protocol:** Cells were exposed to varying concentrations of **orellanine**. For some experiments, repeated incubations at lower doses or extended incubation times were tested.
- **Viability Assay:** Cell viability was measured post-treatment to establish dose-response curves and calculate ED₅₀ values.
- **Mechanism Analysis:**
 - **ROS Detection:** Intracellular ROS levels were measured using fluorescent probes.
 - **Metabolic Profiling:** Mitochondrial respiration and glycolytic function were analyzed in real-time using the Seahorse Extracellular Flux Analyzer.
 - **Apoptosis Assay:** Annexin V/PI staining followed by FACS analysis was used to quantify apoptosis and necrosis.
 - **Western Blotting:** Protein expression and phosphorylation levels of key markers (p-ERK1/2, p-AKT, p-p53, cleaved caspase-3) were analyzed.

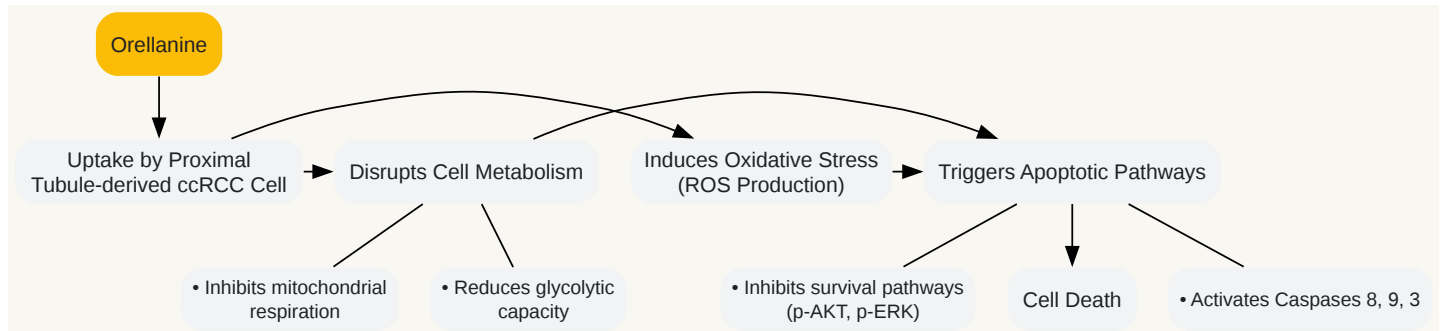
In Vivo Efficacy Study [1]

- **Animal Model:** Nude rats with subcutaneously implanted human ccRCC xenografts.
- **Treatment Protocol:** Rats received brief treatment with **orellanine**. To manage the compound's nephrotoxicity, the rats were supported with peritoneal dialysis.
- **Tumor Assessment:** After the treatment period, tumor mass was excised and weighed to determine the percentage of viable tumor mass eliminated compared to untreated control rats.

Mechanism of Action: Orellanine

The following diagram synthesizes the mechanism of action of **orellanine** against ccRCC cells, as identified in preclinical studies [1]. Its action is specific due to the origin of ccRCC in the proximal tubule cells that

orellanine naturally targets.



Click to download full resolution via product page

Research and Clinical Development Status

- **Clinical Trials for Orellanine:** The investigational drug ONC175 (**orellanine**) is currently in a Phase I/II clinical trial named **Oncorella-1 (NCT05287945)** [3] [4]. The trial is evaluating safety, tolerability, and preliminary anti-tumor effects in patients with **metastatic clear-cell or papillary RCC who are on dialysis due to kidney failure** [3]. This patient population is selected because dialysis can mitigate **orellanine**'s known nephrotoxicity.
- **Positioning of Chemotherapy in RCC:** It is important to note that **traditional chemotherapy plays a very limited role in modern RCC treatment** due to the intrinsic chemoresistance of this cancer type [5]. The current standard of care for advanced RCC revolves around **immunotherapy** and **targeted therapies** (e.g., tyrosine kinase inhibitors, immune checkpoint inhibitors) [6] [5]. The study on vincristine and other chemotherapies is from 1987, highlighting its historical context and limited contemporary relevance [2].

Key Knowledge Gaps and Future Research

- **Lack of Head-to-Head Data:** A direct comparative efficacy study between **orellanine** and standard modern therapies (like immunotherapy) is not available.
- **Clinical Data is Immature:** The efficacy of **orellanine** in humans is not yet established. The promising preclinical data requires validation through the ongoing Oncorella-1 trial.

- **Mechanism Specificity:** While the proximal tubule specificity is clear, the precise molecular target of **orellanine** that initiates its cytotoxic cascade remains an area of investigation.

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Orellanine specifically targets renal clear cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
2. [Experimental study of chemotherapy of renal cell ... [pubmed.ncbi.nlm.nih.gov]
3. FDA greenlights trial of orellanine in metastatic renal cell ... [urologytimes.com]
4. Phase I-II Clinical trial of Oncorella-1 - Oncorena [oncorena.se]
5. What's New in Kidney Cancer Research [kidneycancer.org]
6. Role of Systemic Therapy in Localized Renal Cell Carcinoma [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Comparative Efficacy Data: Orellanine vs. Traditional Chemotherapy]. Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b538199#orellanine-efficacy-in-renal-cancer-vs-traditional-chemotherapies>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com